ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

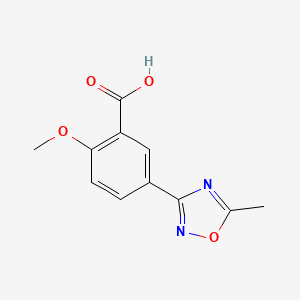

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

Pyrazole’s 1H-tautomer is known as 1H-pyrazole. It is a base of a pyrazolium conjugate. It is an acid conjugate of pyrazol-1-ide. It is a tautomer of the 3H and 4H Pyrazoles . The specific molecular structure of ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is not provided in the available resources.Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate are not mentioned in the available resources.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate and its derivatives are pivotal in synthesizing novel heterocyclic compounds. For instance, a study by Ghaedi et al. (2015) demonstrated the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Similarly, microwave-assisted treatments of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines have been shown to produce corresponding carboxamides in good yields, showcasing an efficient method for direct amidation of such compounds (Milosevic et al., 2015).

Utilization in Cross-Coupling Reactions

- The compounds have been used as precursors in cross-coupling reactions. Arbačiauskienė et al. (2011) employed ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions with various alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, which after cyclization yielded different condensed pyrazoles (Arbačiauskienė et al., 2011).

Contribution to Fluorescence Research

- The reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives has been developed, showcasing strong fluorescence in solutions. This indicates potential applications in the development of new fluorophores (Yan et al., 2018).

Antimicrobial Activity

- Research also explores the antimicrobial potential of synthesized compounds. El‐Emary et al. (2005) synthesized thiazolo[3, 2]pyridines containing the pyrazolyl moiety and tested them for antimicrobial activities, revealing promising results against nominated pathogenic strains (El‐Emary et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-4-19-11-13(14(17-19)22-5-2)15(20)18-9-7-12(8-10-18)16(21)23-6-3/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOARBGFEASYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)

![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)

![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)